molecular formula C9H12O B2368333 Spiro[4.4]non-3-en-2-one CAS No. 31297-51-5

Spiro[4.4]non-3-en-2-one

Cat. No.: B2368333
CAS No.: 31297-51-5
M. Wt: 136.194
InChI Key: ZZOFYRXWBRWEFJ-UHFFFAOYSA-N
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Description

Spiro[4.4]non-3-en-2-one is a spirocyclic compound characterized by a unique structure where two rings share a single carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of spiro[4.4]non-3-en-2-one typically involves cyclization reactions. One common method is the intramolecular cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of a suitable diene with a ketone can lead to the formation of the spirocyclic structure through a cycloaddition reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization processes using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: Spiro[4.4]non-3-en-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include spirocyclic alcohols, ketones, and substituted derivatives, which can be further utilized in various chemical syntheses .

Scientific Research Applications

Spiro[4.4]non-3-en-2-one has several applications in scientific research:

Mechanism of Action

The mechanism by which spiro[4.4]non-3-en-2-one exerts its effects involves interactions with various molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways can vary depending on the specific application and the functional groups present on the spirocyclic structure .

Comparison with Similar Compounds

Uniqueness: Spiro[4.4]non-3-en-2-one is unique due to its enone functionality, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications, distinguishing it from other spirocyclic compounds .

Properties

IUPAC Name

spiro[4.4]non-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O/c10-8-3-6-9(7-8)4-1-2-5-9/h3,6H,1-2,4-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZOFYRXWBRWEFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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